molecular formula C17H14N2O3 B5681353 2,6-dimethyl-4-(4-nitrophenoxy)quinoline

2,6-dimethyl-4-(4-nitrophenoxy)quinoline

Cat. No.: B5681353
M. Wt: 294.30 g/mol
InChI Key: IOXKCKKASDYZOK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline is a quinoline derivative with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a quinoline core substituted with dimethyl groups at positions 2 and 6, and a nitrophenoxy group at position 4. The molecular formula of this compound is C17H14N2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline typically involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Scientific Research Applications

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active quinolines.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: Similar structure but with methoxy groups instead of methyl groups.

    4-(4-Nitrophenoxy)quinoline: Lacks the dimethyl substitutions at positions 2 and 6.

    2,6-Dimethylquinoline: Lacks the nitrophenoxy group

Uniqueness

2,6-Dimethyl-4-(4-nitrophenoxy)quinoline is unique due to the combination of its dimethyl and nitrophenoxy substitutions, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,6-dimethyl-4-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKCKKASDYZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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